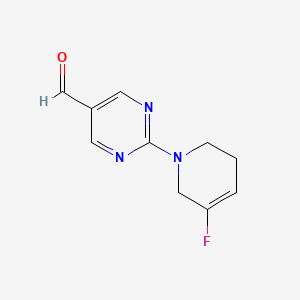
2-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde involves several steps. One common method includes the reaction of 5-fluoro-1,2,3,6-tetrahydropyridine with pyrimidine-5-carbaldehyde under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up this process and optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
2-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and cellular processes.
Medicine: Research into potential therapeutic applications, including its role in drug discovery and development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core and exhibit diverse biological activities.
1H-Indole-3-carbaldehyde derivatives: These compounds are used in similar chemical reactions and have comparable applications in research and industry. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Biological Activity
2-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyrimidine-5-carbaldehyde (CAS Number: 1865966-28-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C10H10FN3O
- Molecular Weight : 207.20 g/mol
- Structure : The compound features a pyrimidine ring substituted with a 5-fluoro-1,2,3,6-tetrahydropyridine moiety at the 2-position and an aldehyde functional group at the 5-position.
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds exhibit notable anticancer properties. In particular, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines. For instance, a series of novel pyrimidine nucleoside analogs demonstrated significant growth inhibition against L1210 mouse leukemia cells with IC50 values in the nanomolar range .
The mechanism of action for these compounds often involves the inhibition of nucleotide synthesis pathways. It has been observed that certain pyrimidine analogs can interfere with DNA synthesis by mimicking natural nucleotides, leading to the inhibition of cell division and ultimately apoptosis in cancer cells .
Antimicrobial and Antiparasitic Properties
In addition to anticancer activity, some studies suggest that pyrimidine derivatives may also possess antimicrobial and antiparasitic properties. For example, ferrocene-pyrimidine conjugates have shown effectiveness against Plasmodium falciparum, the causative agent of malaria .
Case Studies and Research Findings
- Study on Anticancer Activity :
- Mechanistic Insights :
- Antimicrobial Activity :
Data Table: Biological Activity Summary
| Activity Type | Tested Compound | Cell Line/Organism | IC50/EC50 Value | Notes |
|---|---|---|---|---|
| Anticancer | This compound | L1210 Mouse Leukemia Cells | Nanomolar range | Significant growth inhibition observed |
| Antimicrobial | Ferrocene-pyrimidine conjugate | Plasmodium falciparum | Specific EC50 not reported | Effective against chloroquine-susceptible strain |
| Cytotoxicity | Various pyrimidine derivatives | FaDu Hypopharyngeal Tumor Cells | Better than bleomycin | Induced apoptosis through DNA synthesis inhibition |
Properties
Molecular Formula |
C10H10FN3O |
|---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
2-(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H10FN3O/c11-9-2-1-3-14(6-9)10-12-4-8(7-15)5-13-10/h2,4-5,7H,1,3,6H2 |
InChI Key |
DVWLOCNYZQKMET-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=C1)F)C2=NC=C(C=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















